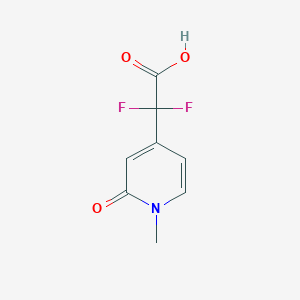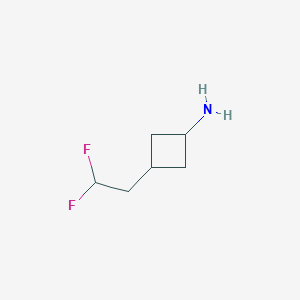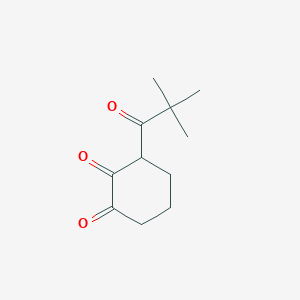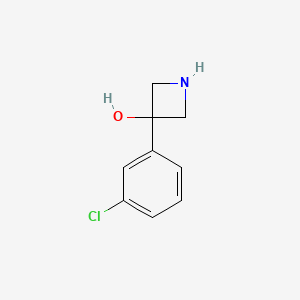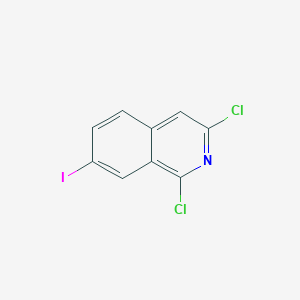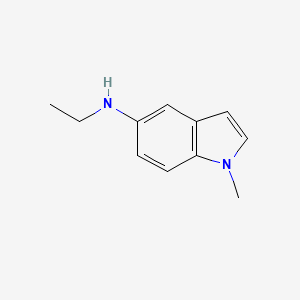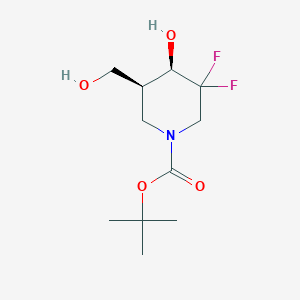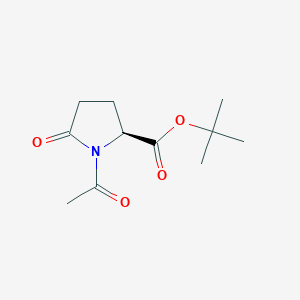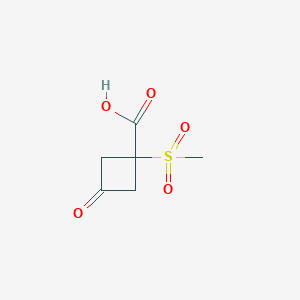
1-Methanesulfonyl-3-oxocyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methanesulfonyl-3-oxocyclobutane-1-carboxylic acid is an organic compound with the molecular formula C₆H₈O₅S and a molecular weight of 192.19 g/mol . This compound is characterized by a cyclobutane ring substituted with a methanesulfonyl group and a carboxylic acid group, making it a valuable intermediate in various chemical syntheses and research applications.
Vorbereitungsmethoden
The synthesis of 1-Methanesulfonyl-3-oxocyclobutane-1-carboxylic acid typically involves the reaction of cyclobutanone with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
1-Methanesulfonyl-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methanesulfonyl-3-oxocyclobutane-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is involved in the development of new drugs and therapeutic agents, particularly in the field of anti-inflammatory and anticancer research.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Methanesulfonyl-3-oxocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the inhibition or activation of enzymes and other proteins, thereby exerting its effects .
Vergleich Mit ähnlichen Verbindungen
1-Methanesulfonyl-3-oxocyclobutane-1-carboxylic acid can be compared with other similar compounds such as:
3-Oxocyclobutanecarboxylic acid: This compound lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.
1-Methyl-3-oxocyclobutanecarboxylic acid: The presence of a methyl group instead of a methanesulfonyl group alters its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides versatility in various chemical and biological applications.
Eigenschaften
Molekularformel |
C6H8O5S |
|---|---|
Molekulargewicht |
192.19 g/mol |
IUPAC-Name |
1-methylsulfonyl-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H8O5S/c1-12(10,11)6(5(8)9)2-4(7)3-6/h2-3H2,1H3,(H,8,9) |
InChI-Schlüssel |
MBKLWMLPQUSOJG-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1(CC(=O)C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


